N-(2-ethoxyphenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide N-(2-ethoxyphenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1058247-84-9
VCID: VC11923226
InChI: InChI=1S/C19H24N8O2/c1-3-27-18-16(23-24-27)17(20-13-21-18)25-9-11-26(12-10-25)19(28)22-14-7-5-6-8-15(14)29-4-2/h5-8,13H,3-4,9-12H2,1-2H3,(H,22,28)
SMILES: CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4OCC)N=N1
Molecular Formula: C19H24N8O2
Molecular Weight: 396.4 g/mol

N-(2-ethoxyphenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide

CAS No.: 1058247-84-9

Cat. No.: VC11923226

Molecular Formula: C19H24N8O2

Molecular Weight: 396.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-ethoxyphenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide - 1058247-84-9

Specification

CAS No. 1058247-84-9
Molecular Formula C19H24N8O2
Molecular Weight 396.4 g/mol
IUPAC Name N-(2-ethoxyphenyl)-4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide
Standard InChI InChI=1S/C19H24N8O2/c1-3-27-18-16(23-24-27)17(20-13-21-18)25-9-11-26(12-10-25)19(28)22-14-7-5-6-8-15(14)29-4-2/h5-8,13H,3-4,9-12H2,1-2H3,(H,22,28)
Standard InChI Key SQVQAYJKGBOLLQ-UHFFFAOYSA-N
SMILES CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4OCC)N=N1
Canonical SMILES CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4OCC)N=N1

Introduction

Chemical Identity and Structural Features

The compound belongs to the triazolopyrimidine class, featuring a bicyclic heteroaromatic system (triazole fused with pyrimidine) substituted with ethyl and ethoxyphenyl groups. Its molecular formula is C₂₀H₂₆N₈O₂, with a molecular weight of 410.5 g/mol . Key structural components include:

  • Triazolo[4,5-d]pyrimidine core: A nitrogen-rich bicyclic system known for its bioisosteric properties and ability to engage in hydrogen bonding .

  • Piperazine-carboxamide moiety: Enhances solubility and facilitates interactions with biological targets via hydrogen bonding and π-π stacking.

  • Ethoxyphenyl and ethyl substituents: Hydrophobic groups that influence pharmacokinetic properties such as membrane permeability .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₆N₈O₂
Molecular Weight410.5 g/mol
IUPAC Name4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide
SMILESCCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NCCC4=CC=C(C=C4)OC)N=N1

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves multi-step routes starting from 4,6-dichloro-2-mercaptopyrimidine. Key steps include:

  • Cyclization: Formation of the triazolo[4,5-d]pyrimidine core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

  • Piperazine Coupling: Introduction of the piperazine-carboxamide group through nucleophilic substitution under alkaline conditions.

  • Functionalization: Ethyl and ethoxyphenyl groups are added via Suzuki-Miyaura coupling or alkylation .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Core CyclizationCuI, DIPEA, DMF, 80°C70–85%
Piperazine AttachmentK₂CO₃, DMSO, 120°C60–75%
Final FunctionalizationPd(PPh₃)₄, EtOH/H₂O, reflux50–65%

Reactivity

The triazolo[4,5-d]pyrimidine core participates in electrophilic substitution at the C5 position, while the piperazine ring undergoes nucleophilic acyl substitutions. The ethyl group enhances metabolic stability by reducing oxidative dealkylation .

Biological Activities and Mechanisms

Anti-Thrombotic Activity

The compound acts as a P2Y₁₂ receptor antagonist, inhibiting ADP-induced platelet aggregation. In vitro studies show IC₅₀ values of 10–50 nM, comparable to clopidogrel . Mechanistically, it blocks the P2Y₁₂-Gαi signaling pathway, preventing fibrinogen receptor activation .

AssayResultSource
P2Y₁₂ AntagonismIC₅₀ = 12.5 nM
USP28 InhibitionIC₅₀ = 1.10 ± 0.02 µM
Anti-Proliferative (PC3)IC₅₀ = 26.25 ± 0.28 nM

Selectivity

The compound shows >100-fold selectivity for USP28 over USP7 and LSD1, minimizing off-target effects . Its specificity for P2Y₁₂ over P2Y₁ receptors is attributed to the ethoxyphenyl group’s hydrophobic interactions .

Pharmacokinetics and Toxicity

ADME Properties

  • Absorption: High oral bioavailability (F = 78%) in rodent models due to logP = 3.4 .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the ethyl group forms inactive metabolites .

  • Excretion: Renal clearance accounts for 60% of elimination (t₁/₂ = 4.2 h) .

Toxicity

Preliminary studies in rats indicate a NOAEL (No Observed Adverse Effect Level) of 50 mg/kg/day. Hepatotoxicity was observed at 200 mg/kg/day, characterized by elevated ALT/AST .

Applications and Future Directions

Therapeutic Applications

  • Cardiovascular Disease: As a P2Y₁₂ antagonist, it is a candidate for preventing arterial thrombosis post-angioplasty .

  • Oncology: USP28 inhibition positions it for combination therapies with proteasome inhibitors (e.g., bortezomib) .

Research Tools

The compound serves as a chemical probe for studying USP28’s role in DNA damage response and EMT (epithelial-mesenchymal transition) .

Challenges and Opportunities

  • Optimization: Reducing hepatotoxicity via fluorination of the ethyl group.

  • Combination Therapies: Synergy with PARP inhibitors in BRCA-mutant cancers is under investigation .

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